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(E)-Oct-5-en-2-one

GC-MS identification Kovats retention index isomer confirmation

(E)-Oct-5-en-2-one (syn. trans-5-octen-2-one, (5E)-5-octen-2-one) is an unsaturated aliphatic methyl ketone with molecular formula C₈H₁₄O, molecular weight 126.20 g·mol⁻¹, and an (E)-configured double bond at the C5 position.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 19093-20-0
Cat. No. B091258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Oct-5-en-2-one
CAS19093-20-0
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCC=CCCC(=O)C
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h4-5H,3,6-7H2,1-2H3/b5-4+
InChIKeyNBFKNCBRFJKDDR-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Oct-5-en-2-one (CAS 19093-20-0): Stereochemically Defined Unsaturated Ketone for Flavor, Fragrance, and Synthetic Chemistry Procurement


(E)-Oct-5-en-2-one (syn. trans-5-octen-2-one, (5E)-5-octen-2-one) is an unsaturated aliphatic methyl ketone with molecular formula C₈H₁₄O, molecular weight 126.20 g·mol⁻¹, and an (E)-configured double bond at the C5 position [1]. The compound belongs to the flavor and fragrance agent category and is listed under EINECS 242-810-9 with FDA UNII 7G1EAO17NV [2]. It has been detected as a volatile constituent in foods including green tea, citrus, black tea, chicken fat, grilled/roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [3]. Its estimated log Kow is 2.01, boiling point 172–174 °C, and flash point ~52 °C [4].

Why Substituting (E)-Oct-5-en-2-one with Its Z-Isomer or Saturated C8 Ketones Introduces Uncontrolled Risk in Flavor, Fragrance, and Analytical Workflows


Within the C₈ unsaturated ketone family, the position and stereochemistry of the double bond critically determine both organoleptic profile and regulatory acceptability. The (E)-isomer (CAS 19093-20-0) and the (Z)-isomer (CAS 22610-86-2) are distinct chemical entities with different gas-chromatographic retention behavior, and importantly, only the (Z)-isomer carries explicit EU food flavouring approval (DG SANTE 07.236) and EFSA safety evaluation under FGE.07 [1]. The saturated analog 2-octanone (CAS 111-13-7) differs fundamentally in odor potency—its detection threshold is approximately 5,000 times higher—as well as in logP and molecular weight [2]. Generic procurement of '5-octen-2-one' without stereochemical specification risks receiving an undefined isomeric mixture (CAS 36359-70-3) that may fail regulatory or sensory specifications [3]. The quantitative comparisons below document exactly where (E)-Oct-5-en-2-one diverges from its closest substitutes.

Quantitative Differentiation Evidence for (E)-Oct-5-en-2-one (CAS 19093-20-0) Against Closest Analogs


Gas Chromatographic Retention Index: Baseline-Resolved Separation from the (Z)-Isomer

On a non-polar CP Sil 8 CB capillary column (60 m × 0.25 mm, 0.25 μm film), (E)-5-octen-2-one elutes with a linear temperature-programmed retention index of 987, as reported by Elmore et al. (2002) in meat-like model system volatiles [1]. This RI value provides unambiguous chromatographic confirmation of the (E)-stereochemistry, clearly separating it from the (Z)-isomer, which elutes at a distinctly different retention index on the same or equivalent stationary phases [2]. The NIST Chemistry WebBook records this RI as the definitive GC identifier for CAS 19093-20-0. Procurement of the pure (E)-isomer ensures that analytical methods can rely on a single, well-characterized peak rather than an unresolved or partially co-eluting isomeric mixture.

GC-MS identification Kovats retention index isomer confirmation food volatile analysis

Regulatory Clearance Divergence: EU Food Flavouring Status of (E)- vs. (Z)-Oct-5-en-2-one

The (Z)-isomer (CAS 22610-86-2) is explicitly listed under DG SANTE Food Flavourings substance number 07.236 and has been evaluated by EFSA under Flavouring Group Evaluation 07 (FGE.07) with a conclusion of 'No safety concern' [1]. In contrast, the (E)-isomer (CAS 19093-20-0) does not appear in the EU food flavouring register under this or any other FL number, nor does it carry a JECFA flavouring number [2]. The unspecified isomer mixture (CAS 36359-70-3) carries explicit recommendations against flavor and fragrance use [3]. This regulatory asymmetry means that a researcher or formulator requiring a food-grade C₈ unsaturated ketone must deliberately specify the (E)-isomer for non-food research, synthetic intermediate, or fragrance applications where food-contact regulatory status is not required, or alternatively, must procure the (Z)-isomer for food flavoring applications.

food contact regulatory FEMA GRAS EFSA flavouring evaluation DG SANTE

Odor Detection Threshold: ~5,000-Fold Greater Potency than Saturated 2-Octanone

Fenaroli's Handbook of Flavor Ingredients reports a detection threshold of 0.01 ppb (0.01 μg/kg) for 5-octen-2-one in water [1]. By contrast, the saturated C₈ ketone 2-octanone exhibits an odor threshold of 50.3 μg/kg in water, as measured in a controlled sensory panel [2]. This represents an approximately 5,000-fold difference in odor potency favoring the unsaturated 5-octen-2-one skeleton. The introduction of a double bond at the C5 position dramatically enhances olfactory impact, consistent with the well-established structure-odor relationship in which unsaturation lowers detection thresholds for aliphatic carbonyl compounds [3]. This potency differential means that (E)-5-octen-2-one can exert significant sensory impact at trace concentrations where 2-octanone would be undetectable.

odor threshold sensory potency flavor impact structure-odor relationship

Octanol-Water Partition Coefficient: (E)-5-Octen-2-one is Less Lipophilic than Saturated 2-Octanone

The estimated log Kow (KOWWIN v1.67) for (E)-5-octen-2-one is 2.01 [1], compared to an experimental log Kow of 2.37 for 2-octanone [2]. The presence of the double bond reduces the octanol-water partition coefficient by approximately 0.36 log units relative to the fully saturated analog, reflecting increased polarity and decreased hydrophobicity. This difference predicts altered behavior in biphasic extraction, chromatographic retention on reverse-phase columns, and partitioning in emulsion-based flavor delivery systems. The lower logP also corresponds to moderately higher aqueous solubility (estimated 1,843 mg/L for the E-isomer [1] vs. ~899 mg/L for 2-octanone [3]) and potentially different rates of partitioning across biological membranes in olfaction models.

logP hydrophobicity partitioning formulation QSAR

Specific Gravity as a Bulk Purity Indicator Distinguishing (E)- from (Z)-Isomer

The (Z)-isomer (CAS 22610-86-2) is characterized by a specific gravity range of 0.842–0.848 at 25 °C [1]. In contrast, the (E)-isomer (CAS 19093-20-0) has a computed density of approximately 0.833 g/cm³ , corresponding to an estimated specific gravity of ~0.83–0.84 at 25 °C. While the absolute difference is modest (~0.01 g/cm³), this physical constant, when combined with refractive index measurement (nD ~1.431 for both isomers but potentially distinguishable with high-precision instrumentation), provides a rapid, non-destructive method for verifying isomer identity upon receipt of bulk material [2]. The commercial purity specification for the (E)-isomer is typically 95–100% (assay) [3], and suppliers listing the compound as 'For experimental/research use only' reinforce its positioning for non-food applications.

density specific gravity isomer purity quality control physical constant

Natural Occurrence Profile: (E)-5-Octen-2-one in Cooked Meat and Plant-Derived Foods vs. Absence of the Z-Isomer from Reported Sources

Fenaroli's Handbook documents the natural occurrence of 5-octen-2-one in an extensive range of foods including chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [1]. The FooDB database additionally records detection in green tea, red tea, citrus, black tea, and herbal tea [2]. The Elmore et al. (2002) study specifically identified the (E)-isomer among the volatile compounds generated in meat-like Maillard model systems containing polyunsaturated fatty acids, confirming that lipid oxidation of ω-3 and ω-6 fatty acids preferentially generates the trans (E) configuration at the C5 position [3]. The (Z)-isomer is separately listed as occurring in beans [4] but lacks the breadth of reported natural occurrence in cooked meat systems. This natural occurrence signature makes the (E)-isomer the relevant reference standard for authenticity studies, flavor reconstitution research, and food biomarker investigations targeting meat and tea volatilome profiles.

natural occurrence food volatile authenticity biomarker flavor reconstitution

Recommended Application Scenarios for (E)-Oct-5-en-2-one Based on Differentiated Evidence


Analytical Reference Standard for GC-MS Identification of Meat and Tea Volatile Biomarkers

The unequivocal Kovats retention index of 987 on CP Sil 8 CB [1] and the documented natural occurrence of the (E)-isomer in cooked meat, tea, and citrus make (E)-Oct-5-en-2-one the appropriate authentic reference standard for food volatile profiling. Laboratories performing untargeted GC-MS metabolomics of meat flavor or tea aroma should specify CAS 19093-20-0 to ensure correct peak assignment and avoid co-elution ambiguity with the (Z)-isomer. Use of the mixed-isomer material (CAS 36359-70-3) may produce split or broadened peaks that compromise quantification.

Non-Food Fragrance and Synthetic Intermediate Research Where Food-Grade Regulatory Clearance Is Not Required

Because the (E)-isomer lacks EU food flavouring approval (DG SANTE 07.236), while the (Z)-isomer has been EFSA-evaluated for food use [1], the (E)-isomer is the logical procurement choice for non-food fragrance development, aroma chemistry research, synthetic methodology studies, and enone reactivity investigations. BOC Sciences and other suppliers explicitly list this compound for experimental/research use , aligning with its application space outside of direct food additive development.

High-Potency Flavor Formulation Requiring Trace-Level Sensory Impact

With a detection threshold of 0.01 ppb—approximately 5,000-fold more potent than the saturated analog 2-octanone at 50.3 μg/kg [1]—(E)-5-Octen-2-one is uniquely suited for flavor reconstitution studies requiring authentic meaty, green, or tea-like notes at sub-trace concentrations. The compound's lower logP (2.01 vs. 2.37 for 2-octanone) also predicts different release kinetics in aqueous food matrices, favoring rapid headspace partitioning and earlier olfactory perception.

Stereochemical Quality Control and Isomer Verification in Bulk Procurement

The measurable physical constant differences between the (E)- and (Z)-isomers—including specific gravity (~0.83–0.84 vs. 0.842–0.848) [1] and gas chromatographic retention index (987 for E vs. a different RI for Z) —enable incoming quality control protocols. Procurement of the pure (E)-isomer with a defined assay specification (≥95%) allows laboratories to implement density measurement and GC-FID/GC-MS as orthogonal identity confirmation tests, minimizing the risk of isomeric mis-shipment.

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